molecular formula C15H29N3O3 B13179765 tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

Cat. No.: B13179765
M. Wt: 299.41 g/mol
InChI Key: PSSGUTUIFPONJS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopentanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of specific reagents such as Boc anhydride, ethanol, and concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions are crucial for its potential therapeutic effects, particularly in modulating neuronal activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological macromolecules, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

Tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its role as a pharmaceutical agent.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(2-aminopentanoyl)piperidine. The general synthetic route can be summarized as follows:

  • Reagents : Tert-butyl carbamate and 1-(2-aminopentanoyl)piperidine.
  • Conditions : The reaction is usually carried out in an inert atmosphere at controlled temperatures to prevent degradation.
  • Purification : The product is purified through recrystallization or chromatography.

This compound is characterized by its molecular formula C12H25N3O2C_{12}H_{25}N_{3}O_{2} and a molecular weight of 243.35 g/mol .

This compound has been shown to exhibit various biological activities, particularly in modulating inflammatory responses and acting as an NLRP3 inhibitor. The NLRP3 inflammasome plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. For instance, at a concentration of 10 µM, it achieved approximately 20% inhibition of IL-1β release, with increased efficacy at higher concentrations .

Concentration (µM) IL-1β Inhibition (%)
1019.4
5029.1

Additionally, the compound has shown anti-pyroptotic activity, which is significant for preventing cell death associated with inflammation .

Antimicrobial Activity

Recent findings indicate that derivatives of this compound possess antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). For example, one derivative exhibited bactericidal activity at concentrations as low as 0.78 to 3.125 µg/mL, comparable to standard antibiotics like vancomycin .

Case Study 1: Inflammatory Diseases

A study focused on the effects of this compound in models of inflammatory diseases showed promising results. The compound was administered to mice with induced inflammation, resulting in reduced markers of inflammation and improved histological outcomes compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study assessing its antimicrobial efficacy, the compound was tested against various bacterial strains in vitro. Results indicated that it retained activity against resistant strains while exhibiting low toxicity towards mammalian cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-5-6-12(16)13(19)18-9-7-11(8-10-18)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)

InChI Key

PSSGUTUIFPONJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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